molecular formula C11H9N3O2S2 B11035520 Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate

Cat. No.: B11035520
M. Wt: 279.3 g/mol
InChI Key: JJULXVLQESQFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a benzothiazole moiety, making it a valuable scaffold for the development of various pharmacologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzothiazole with hydrazine derivatives to form the triazole ring, followed by esterification with methyl chloroacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and benzothiazole derivatives such as:

Uniqueness

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is unique due to its specific combination of triazole and benzothiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a promising candidate for the development of new drugs and materials .

Biological Activity

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a triazole ring fused with a benzothiazole moiety. Its molecular formula is C16H13N5O3SC_{16}H_{13}N_5O_3S, and it has a molecular weight of 337.82 g/mol. The compound's unique structure contributes to its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives of 1,2,4-triazolo[3,4-b][1,3]thiadiazine have shown significant cytotoxic effects against various cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the activity of these compounds against 60 different cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited promising antitumor activity with IC50 values ranging from 1.1 to 18.8 µM .

Table 1: Antitumor Activity of Triazolo Derivatives

Compound TypeCancer Cell Lines TestedIC50 (µM)
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineMDA-MB-468 (Breast), A549 (Lung), HCT116 (Colon)2.5 - 15
This compoundVarious lines including CNS and melanomaNot specified

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that triazole derivatives can inhibit bacterial growth and show antifungal activity. For example, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Compound TypeTarget BacteriaActivity
This compoundStaphylococcus aureusInhibitory
5-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazoleEscherichia coliModerate

The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as DNA synthesis and repair mechanisms in cancer cells. Additionally, its ability to disrupt microbial cell walls contributes to its antimicrobial efficacy .

Case Studies

Several case studies have been conducted to assess the biological activity of triazole derivatives:

  • Case Study 1 : A study on the cytotoxic effects of triazole derivatives showed that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against breast cancer cells (MCF-7), indicating a structure-activity relationship that could guide future drug design .
  • Case Study 2 : Another research effort focused on the synthesis and evaluation of triazole-based compounds for their antimicrobial properties revealed that modifications in the side chains significantly influenced their effectiveness against various pathogens .

Properties

Molecular Formula

C11H9N3O2S2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetate

InChI

InChI=1S/C11H9N3O2S2/c1-16-9(15)6-17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3

InChI Key

JJULXVLQESQFPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.